1-(2-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Medicinal Chemistry Physicochemical Properties Lead Optimization

1-(2-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS 1267011-08-4) is an N-aryl-substituted 2-oxo-1,2-dihydropyridine-3-carboxylic acid building block with molecular formula C12H8FNO3 and molecular weight 233.20 g/mol. The core 2-oxo-1,2-dihydropyridine-3-carboxylic acid scaffold serves as a validated precursor for carboxamide-based kinase inhibitors, including the clinical-stage c-Met inhibitor BMS-777607.

Molecular Formula C12H8FNO3
Molecular Weight 233.19 g/mol
Cat. No. B13101015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Molecular FormulaC12H8FNO3
Molecular Weight233.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N2C=CC=C(C2=O)C(=O)O)F
InChIInChI=1S/C12H8FNO3/c13-9-5-1-2-6-10(9)14-7-3-4-8(11(14)15)12(16)17/h1-7H,(H,16,17)
InChIKeyPBBAMCVOTRGZNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid: Building Block Identity & Sourcing Guide


1-(2-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS 1267011-08-4) is an N-aryl-substituted 2-oxo-1,2-dihydropyridine-3-carboxylic acid building block with molecular formula C12H8FNO3 and molecular weight 233.20 g/mol . The core 2-oxo-1,2-dihydropyridine-3-carboxylic acid scaffold serves as a validated precursor for carboxamide-based kinase inhibitors, including the clinical-stage c-Met inhibitor BMS-777607 [1]. The ortho-fluoro substituent on the N1-phenyl ring distinguishes this compound from its 4-fluorophenyl, 2-chlorophenyl, and unsubstituted phenyl analogs, each offering distinct electronic and steric properties that influence downstream derivatization and target engagement [2].

Why 2-Oxo-1,2-dihydropyridine-3-carboxylic Acid Analogs Cannot Be Freely Interchanged


The 2-oxo-1,2-dihydropyridine-3-carboxylic acid class exhibits pronounced structure-activity relationship (SAR) sensitivity at the N1-substituent. Even subtle modifications—such as moving the fluorine atom from the 2- to the 4-position or replacing it with chlorine—alter computed lipophilicity (ΔXLogP3 up to ~1.2 units) and topological polar surface area, despite identical molecular formulas in some cases [1]. These differences directly affect passive membrane permeability, solubility, and cytochrome P450 susceptibility [2]. The carboxylic acid handle at C3 enables amide coupling to generate bioactive carboxamides, but the N1-aryl group dictates the conformation and target-binding profile of the final molecule. Procuring the specific ortho-fluoro isomer is therefore essential for SAR consistency in medicinal chemistry campaigns, not a matter of interchangeable building block selection.

Quantitative Differentiation Evidence: 1-(2-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid vs. Closest Analogs


Ortho-Fluoro Substitution Alters Computed Physicochemical Profile Relative to Chloro and Unsubstituted Analogs

The 2-fluorophenyl substituent provides a distinct lipophilicity-electrostatic balance compared to the 2-chlorophenyl and unsubstituted phenyl analogs, as shown by computed properties from vendor and authoritative database records [1]. The target compound has a computed TPSA of 59.3 Ų and LogP of 1.67, while the 2-chlorophenyl analog (CAS 1267134-04-2) has TPSA 57.6 Ų and XLogP3-AA 2.9—a ~1.2 log unit increase in predicted lipophilicity [1]. This difference is quantifiable and meaningful for predicting passive permeability and aqueous solubility in early drug discovery.

Medicinal Chemistry Physicochemical Properties Lead Optimization

2-Fluorophenyl vs. 4-Fluorophenyl Isomers: Nearly Identical Computed TPSA and LogP Underscores Need for Targeted Procurement

Computational prediction alone fails to differentiate the 2-fluorophenyl and 4-fluorophenyl positional isomers. Both compounds (CAS 1267011-08-4 and CAS 868171-67-9) yield identical computed TPSA (59.3 Ų) and LogP (1.6748) values . This near-perfect computational degeneracy places the burden of differentiation on the experimental substitution pattern: the ortho-fluoro group introduces steric constraint at the N1-aryl-dihydropyridone torsion angle, which directly affects the three-dimensional conformation of downstream carboxamide products. In contrast, the 4-fluorophenyl analog serves as the direct precursor to BMS-777607 (Met kinase IC50 = 3.9 nM) [1], demonstrating that each isomer unlocks distinct chemical space despite identical computed descriptors.

Isomer Differentiation Medicinal Chemistry Building Block Procurement

Cytotoxic Potential of Dihydropyridine-3-Carboxylic Acid Class Validates Scaffold Relevance for Anticancer Screening

Focused libraries of dihydropyridine-3-carboxylic acid derivatives demonstrate measurable cytotoxic activity against human colorectal adenocarcinoma (HCT-15) cells. In a 2023 study, compound 3a achieved an IC50 of 7.94 ± 1.6 μM against HCT-15, outperforming cisplatin (IC50 = 21.4 ± 0.9 μM) and gefitinib (IC50 = 10.4 ± 1.8 μM) in the same assay [1]. While this compound is not structurally identical to the target 2-fluorophenyl derivative, it shares the same 2-oxo-1,2-dihydropyridine-3-carboxylic acid core, establishing class-level precedent for anticancer activity.

Cytotoxicity Anticancer Agents HCT-15

The 4-Ethoxy-4-Fluorophenyl Analog Enables Low-Nanomolar Kinase Inhibition, Demonstrating Industrial Relevance of the Scaffold

The 2-oxo-1,2-dihydropyridine-3-carboxylic acid scaffold, when elaborated to the 4-ethoxy-1-(4-fluorophenyl) carboxamide, yields BMS-777607—a clinical-stage ATP-competitive c-Met inhibitor with IC50 = 3.9 nM against the Met kinase superfamily [1]. This compound also inhibits related kinases RON (IC50 = 1.8 nM), Tyro-3 (IC50 = 4.3 nM), and Axl (IC50 = 1.1 nM) . The co-crystal structure with c-Met kinase domain (PDB 3F82) confirms the dihydropyridine carboxamide core as a critical pharmacophore [2]. While the 4-fluorophenyl isomer was used for BMS-777607, the 2-fluorophenyl analog offers an unexplored vector for scaffold hopping and intellectual property diversification.

Kinase Inhibitor c-Met BMS-777607

Fluorine Substituent at Ortho Position Enables 19F NMR Tracking and Metabolic Probing in Drug Metabolism Studies

Fluorinated phenyl pyridine carboxylic acids, including the target compound class, have been investigated as substrates for the microbial model of mammalian drug metabolism using Cunninghamella elegans [1]. The ortho-fluorophenyl substituent provides a distinct 19F NMR handle for tracking biotransformation products without the steric bulk of a chloro group or the metabolic susceptibility of unsubstituted phenyl rings. This is supported by general fluorine-mediated metabolic stabilization principles and the known sensitivity of CYP3A isoforms to dihydropyridine oxidation [2].

Drug Metabolism 19F NMR Biotransformation

Dual PDK1/AurA Inhibitor Patents Establish the Carboxylic Acid Core as a Privileged Pharmacophore Precursor

Multiple patent families (WO2017211946A1, US2019160049A1, EP3468556A1) explicitly claim 2-oxo-1,2-dihydropyridine-3-carboxamide compounds as dual inhibitors of PDK1 and Aurora Kinase A for glioblastoma therapy, with the carboxylic acid serving as the key intermediate for amide coupling [1]. The 1-(3,4-difluorobenzyl) variant (CAS 1001413-01-9, LogP = 1.87) is directly cited as a useful research chemical in these patents . The 2-fluorophenyl substituent at N1 represents an unexplored vector within this pharmacologically validated scaffold, distinct from the benzyl-substituted compounds exemplified in the patent literature.

PDK1 Inhibitor Aurora Kinase A Patent Analysis

Recommended Application Scenarios for 1-(2-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid Procurement


Scaffold-Hopping from BMS-777607 for Next-Generation c-Met Kinase Inhibitors

Medicinal chemistry teams can use the 2-fluorophenyl building block as a direct scaffold-hopping alternative to the 4-fluorophenyl precursor of BMS-777607 (c-Met IC50 = 3.9 nM) [Section 3, Evidence 4]. The ortho-fluoro group alters the N1-aryl torsion angle, potentially modifying kinase selectivity profiles while retaining the validated dihydropyridine-3-carboxamide pharmacophore. Carboxylic acid-mediated amide coupling with substituted anilines enables rapid library synthesis for SAR exploration [1].

19F NMR-Enabled Metabolite Identification in Preclinical DMPK Studies

The ortho-fluorine atom provides a sensitive 19F NMR probe for tracking Phase I and Phase II metabolites in liver microsome or hepatocyte incubations [Section 3, Evidence 5]. This compound is suitable for DMPK groups investigating fluorophenyl pyridine carboxylic acid biotransformation using microbial models (C. elegans) or mammalian systems, offering a lower molecular weight alternative (233.20 g/mol) to the 2-chlorophenyl analog (249.65 g/mol) [2].

Patent-Free PDK1/AurA Dual Inhibitor Lead Generation

The N-aryl (2-fluorophenyl) substitution pattern is structurally distinct from the N-benzyl variants (e.g., 3,4-difluorobenzyl) exemplified in PDK1/AurA dual inhibitor patents WO2017211946A1 and EP3468556A1 [Section 3, Evidence 6]. Academic and biotech groups pursuing novel IP for glioblastoma or other PI3K/PDK1/Akt pathway-driven cancers can use this building block to generate patent-differentiating leads while leveraging a pharmacologically validated core scaffold [3].

Anticancer Fragment Library Diversification via Carboxylic Acid Derivatization

The free carboxylic acid at C3 allows straightforward conversion to amides, esters, and hydrazides for fragment-based or diversity-oriented synthesis. With dihydropyridine-3-carboxylic acid class representatives achieving IC50 values of 7.94 μM against HCT-15 (vs. cisplatin 21.4 μM) [Section 3, Evidence 3], the 2-fluorophenyl variant can serve as a core scaffold for systematic derivatization aimed at improving potency below the micromolar threshold [4].

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